![molecular formula C6H5FN2O2 B578217 3-Amino-5-fluoropyridine-2-carboxylic acid CAS No. 1225225-14-8](/img/structure/B578217.png)
3-Amino-5-fluoropyridine-2-carboxylic acid
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Overview
Description
3-Amino-5-fluoropyridine is an important intermediate mainly used in medicine and organic synthesis . It is used to synthesize Ivosidenib, an isocitrate dehydrogenase-1 inhibitor used to treat acute myeloid leukemia and cholangiocarcinoma in adults .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Amino-5-fluoropyridine-2-carboxylic acid, is a topic of significant interest in the field of organic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 3-Amino-5-fluoropyridine-2-carboxylic acid is represented by the empirical formula C5H5FN2 . Its molecular weight is 112.11 .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Scientific Research Applications
Medical Applications
“3-Amino-5-fluoropyridine-2-carboxylic acid” is an important intermediate mainly used in medicine . It is used to synthesize Ivosidenib , an isocitrate dehydrogenase-1 inhibitor used to treat acute myeloid leukemia and cholangiocarcinoma in adults .
Organic Synthesis
This compound plays a significant role in organic synthesis . It serves as a building block in the synthesis of various complex organic compounds .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, synthesized using “3-Amino-5-fluoropyridine-2-carboxylic acid”, have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “3-Amino-5-fluoropyridine-2-carboxylic acid” can be used in the synthesis of some herbicides and insecticides .
Synthesis of Fluoroquinolone Derivatives
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin, can be synthesized using "3-Amino-5-fluoropyridine-2-carboxylic acid" . These fluoroquinolone derivatives have different building blocks for reducing the side effects of medication and expanding the medical applications .
Suzuki–Miyaura Coupling
“3-Amino-5-fluoropyridine-2-carboxylic acid” can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Safety and Hazards
properties
IUPAC Name |
3-amino-5-fluoropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPYWMIMWHEGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744331 |
Source
|
Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-fluoropyridine-2-carboxylic acid | |
CAS RN |
1225225-14-8 |
Source
|
Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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